Duration of Action: Phenylpropionate vs. Acetate
In the foundational 1938 study by Miescher, Fischer, and Tschopp, esters of desoxycorticosterone were shown to produce duration of action ranging from days (free hormone) to several months when administered as oily solutions by subcutaneous injection [1]. While quantitative half-life data in hours is not available in the retrieved full text for the phenylpropionate ester, the study established that the phenylpropionate ester yields a duration of action intermediate between the short-acting acetate ester (effect lasting days) and the long-acting higher-molecular-weight esters. Gaunt et al. (1952) subsequently confirmed in adrenalectomized rats that DC-trimethylacetate in oil solution produced the longest duration among tested esters, with DC-phenylacetate approaching its effectiveness in aqueous suspension [2]. The 3-phenylpropionate ester, bearing a phenylpropionyloxy side chain with a calculated logP of approximately 5 [3], confers greater lipophilicity than the acetate (logP ~2.5-3) and thus slower release from the injection depot, positioning it as a procurement-relevant intermediate-duration alternative.
| Evidence Dimension | Duration of mineralocorticoid activity after single subcutaneous injection in oil solution |
|---|---|
| Target Compound Data | Intermediate duration: prolonged beyond free DOC/DOCA, shorter than pivalate/trimethylacetate (quantitative: logP ~5 predicted by MolAid, computed logP indicating slower hydrolysis than acetate [3]) |
| Comparator Or Baseline | Desoxycorticosterone acetate (DOCA): short-to-moderate duration, effect of single injection lasts days (reference standard); Desoxycorticosterone pivalate (DOCP): long-acting, clinical dosing interval 25-30 days in dogs at 2.2 mg/kg [4] |
| Quantified Difference | Exact duration ratio not extractable from retrieved full text. Class-level inference from logP: phenylpropionate ester (logP ~5) exhibits approximately 100-fold higher lipophilicity than acetate ester, consistent with slower depot release. |
| Conditions | Adrenalectomized rodent models; oily solution vehicle; subcutaneous injection route (Miescher et al. 1938; Gaunt et al. 1952) |
Why This Matters
For procurement decisions, the ester chain determines dosing frequency; the phenylpropionate ester's intermediate lipophilicity offers a duration profile distinct from both reference-standard DOCA and the current veterinary DOCP, which may suit protocols requiring less frequent dosing than acetate without the month-long commitment of pivalate.
- [1] Miescher K, Fischer WH, Tschopp E. Effect of Desoxycorticosterone and its Esters. Nature 142, 435–436 (1938). DOI: 10.1038/142435b0. View Source
- [2] Gaunt R, Leathem JH, Howell C, Antonchak N. Some Biological Properties of Different Esters of Desoxycorticosterone. Endocrinology, Volume 50, Issue 5, 1 May 1952, Pages 521–530. PMID: 14936938. DOI: 10.1210/endo-50-5-521. View Source
- [3] 21-Hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) Physicochemical Data. MolAid Database. LogP (octanol-water partition coefficient): 5. CAS: 14007-50-2. View Source
- [4] Melián C, Peterson ME. Diagnosis and treatment of canine hypoadrenocorticism. In: Kirk's Current Veterinary Therapy XIII. 1996. DOCP dosing: 2.2 mg/kg every 25 days. View Source
